molecular formula C14H24N2O3 B1486207 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid CAS No. 2203071-27-4

3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid

Cat. No.: B1486207
CAS No.: 2203071-27-4
M. Wt: 268.35 g/mol
InChI Key: RMILJRWULBRQCT-UHFFFAOYSA-N
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Description

3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid is a versatile chemical compound with a unique structure that combines a piperazine ring with a methylcyclohexyl group and an oxopropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylcyclohexyl Group: The methylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexane is alkylated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Oxopropanoic Acid Moiety: The final step involves the reaction of the piperazine derivative with an appropriate oxopropanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclohexyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the oxopropanoic acid moiety, converting it to the corresponding alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hydroxylated or ketone derivatives of the methylcyclohexyl group.

    Reduction: Alcohol derivatives of the oxopropanoic acid moiety.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methylcyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxobutanoic acid
  • 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopentanoic acid
  • 3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxohexanoic acid

Comparison:

  • Structural Differences: The primary difference lies in the length of the carbon chain in the oxoacid moiety. This variation can influence the compound’s physical and chemical properties, such as solubility and reactivity.
  • Biological Activity: The length of the carbon chain can also affect the compound’s interaction with biological targets, potentially altering its efficacy and specificity.
  • Industrial Applications: Similar compounds may have different applications based on their reactivity and stability, making them suitable for various industrial processes.

Properties

IUPAC Name

3-[4-(2-methylcyclohexyl)piperazin-1-yl]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14(18)19/h11-12H,2-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMILJRWULBRQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2CCN(CC2)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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